molecular formula C8H9ClN2 B1368655 5-Aminoindole hydrochloride CAS No. 161464-96-6

5-Aminoindole hydrochloride

Cat. No.: B1368655
CAS No.: 161464-96-6
M. Wt: 168.62 g/mol
InChI Key: CZRIFWIECZRIKN-UHFFFAOYSA-N
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Description

5-Aminoindole hydrochloride: is a chemical compound with the molecular formula C8H8N2·HCl . It is a derivative of indole, a heterocyclic aromatic organic compound. The compound is known for its applications in chemical synthesis and research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminoindole hydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of indole with nitrous acid to form 5-nitroindole, which is then reduced to 5-aminoindole. The final step involves the reaction of 5-aminoindole with hydrochloric acid to form this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as mentioned above. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Aminoindole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-aminoindole hydrochloride involves its interaction with various molecular targets. It can bind to enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving oxidative phosphorylation and apoptosis . Molecular docking studies have shown that it can interact with antiapoptotic proteins, leading to cell death in certain cancer cells .

Comparison with Similar Compounds

  • 5-Aminoindazole
  • 6-Aminoindole
  • 3-Amino-1,2,4-triazole
  • 5-Amino-3-methyl-1-phenylpyrazole

Comparison: 5-Aminoindole hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Compared to 6-aminoindole, it has different reactivity and binding characteristics. 5-Aminoindazole, while similar, has a different nitrogen placement, affecting its chemical behavior .

Properties

IUPAC Name

1H-indol-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-5,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRIFWIECZRIKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65795-92-8
Record name 5-Aminoindole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Aminoindole hydrochloride
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5-Aminoindole hydrochloride
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5-Aminoindole hydrochloride
Reactant of Route 5
5-Aminoindole hydrochloride
Reactant of Route 6
5-Aminoindole hydrochloride

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